(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride
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Overview
Description
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride is a chemical compound with the molecular formula C19H31BClNO2 and a molecular weight of 351.72 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a boronic acid ester and a homopiperidine moiety .
Preparation Methods
The synthesis of (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride involves several steps. One common synthetic route includes the reaction of (4-bromomethyl)phenylboronic acid pinacol ester with homopiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid ester group can be replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts for specific transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The homopiperidine moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride can be compared with other boronic acid esters and piperidine derivatives. Similar compounds include:
Phenylboronic acid pinacol ester: Lacks the homopiperidine moiety and has different reactivity and applications.
(4-(Piperidine)methyl)phenylboronic acid pinacol ester: Similar structure but with a piperidine ring instead of homopiperidine, leading to different chemical properties and biological activities.
Bipyridine derivatives: These compounds have different structures and are used in various applications, including catalysis and materials science.
The uniqueness of this compound lies in its combination of a boronic acid ester and a homopiperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLXUWWXRSINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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